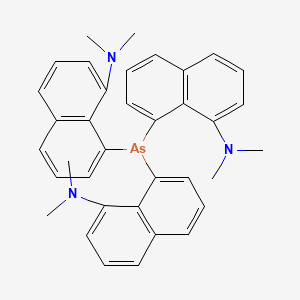
8,8',8''-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) is a complex organic compound characterized by the presence of an arsenic atom bonded to three N,N-dimethylnaphthalen-1-amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) typically involves the reaction of arsenic trichloride with N,N-dimethylnaphthalen-1-amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a catalyst to increase the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state arsenic compounds.
Substitution: The N,N-dimethylnaphthalen-1-amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting certain enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-naphthylamine: An aromatic amine with similar structural features but lacking the arsenic atom.
1-Naphthylamine: A simpler compound with a single naphthalene ring and an amino group.
Dimethylaniline: Another aromatic amine with a different aromatic ring structure.
Uniqueness
8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where its unique reactivity and interactions are advantageous.
Properties
CAS No. |
183954-20-3 |
|---|---|
Molecular Formula |
C36H36AsN3 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
8-bis[8-(dimethylamino)naphthalen-1-yl]arsanyl-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C36H36AsN3/c1-38(2)31-22-10-16-25-13-7-19-28(34(25)31)37(29-20-8-14-26-17-11-23-32(35(26)29)39(3)4)30-21-9-15-27-18-12-24-33(36(27)30)40(5)6/h7-24H,1-6H3 |
InChI Key |
PNJMEWIAWFKNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)[As](C3=CC=CC4=C3C(=CC=C4)N(C)C)C5=CC=CC6=C5C(=CC=C6)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


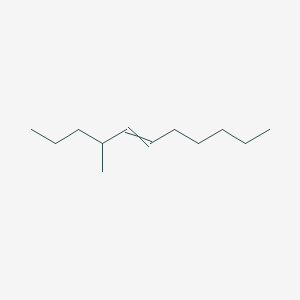
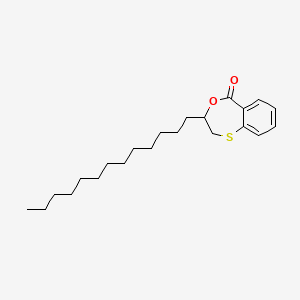
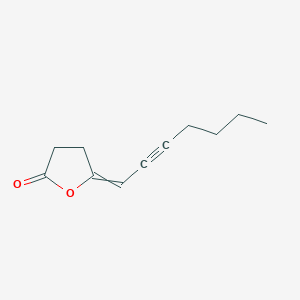
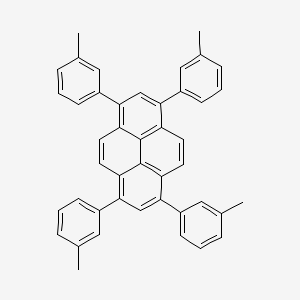

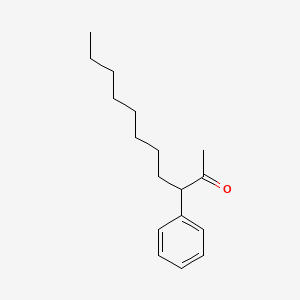
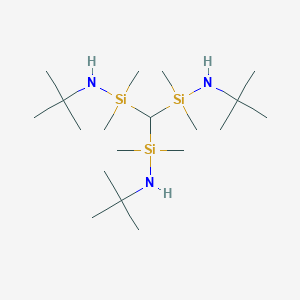
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)

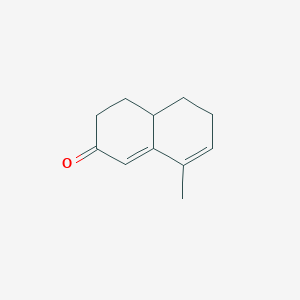
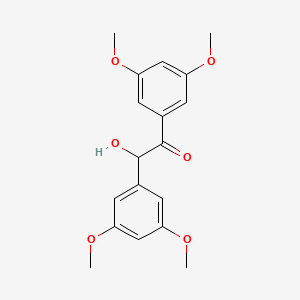
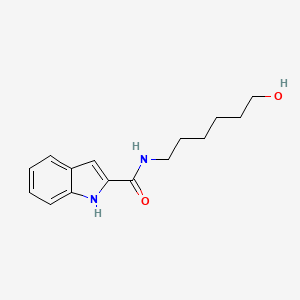
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
